(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-6-hydroxy-5-(hydroxymethyl)-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
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Overview
Description
This compound plays a crucial role in various biological processes, including calcium and phosphate homeostasis, bone health, and cellular differentiation . It is a derivative of ergocalciferol (vitamin D2) and is known for its potent biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1alpha,25,28-trihydroxyvitamin D2 involves multiple steps, starting from ergocalciferol. The key steps include hydroxylation reactions at specific positions on the ergocalciferol molecule. These reactions are typically carried out using reagents such as oxidizing agents and catalysts under controlled conditions to ensure the desired regioselectivity and stereoselectivity .
Industrial Production Methods: Industrial production of 1alpha,25,28-trihydroxyvitamin D2 follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) and other purification techniques to isolate and purify the compound. The production process is optimized to achieve high yields and purity levels suitable for pharmaceutical and research applications .
Chemical Reactions Analysis
Types of Reactions: 1alpha,25,28-Trihydroxyvitamin D2 undergoes various chemical reactions, including:
Oxidation: Introduction of hydroxyl groups at specific positions.
Reduction: Conversion of ketones or aldehydes to alcohols.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products: The major products formed from these reactions include various hydroxylated derivatives of ergocalciferol, which exhibit different biological activities and potencies .
Scientific Research Applications
1alpha,25,28-Trihydroxyvitamin D2 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of vitamin D metabolites.
Biology: Studied for its role in regulating gene expression and cellular differentiation.
Medicine: Investigated for its potential therapeutic effects in treating conditions like osteoporosis, rickets, and certain cancers.
Industry: Utilized in the formulation of dietary supplements and fortified foods to enhance vitamin D content.
Mechanism of Action
The mechanism of action of 1alpha,25,28-trihydroxyvitamin D2 involves binding to the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. Upon binding to VDR, the compound forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to vitamin D response elements (VDREs) in the promoter regions of target genes, modulating their transcription . The molecular targets and pathways involved include genes related to calcium and phosphate homeostasis, bone mineralization, and immune response .
Comparison with Similar Compounds
1alpha,25-Dihydroxyvitamin D2: Another active metabolite of vitamin D2 with similar biological activities.
1alpha,25-Dihydroxyvitamin D3: The active form of vitamin D3, known for its potent effects on calcium and phosphate metabolism.
25-Hydroxyvitamin D2: A precursor to the active forms of vitamin D2, used as a biomarker for vitamin D status.
Uniqueness: 1alpha,25,28-Trihydroxyvitamin D2 is unique due to its additional hydroxyl group at the 28th position, which may confer distinct biological properties and potency compared to other vitamin D metabolites .
Properties
CAS No. |
104870-37-3 |
---|---|
Molecular Formula |
C28H44O4 |
Molecular Weight |
444.6 g/mol |
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-6-hydroxy-5-(hydroxymethyl)-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C28H44O4/c1-18(8-11-22(17-29)27(3,4)32)24-12-13-25-20(7-6-14-28(24,25)5)9-10-21-15-23(30)16-26(31)19(21)2/h8-11,18,22-26,29-32H,2,6-7,12-17H2,1,3-5H3/b11-8+,20-9+,21-10-/t18-,22-,23-,24-,25+,26+,28-/m1/s1 |
InChI Key |
UHMSHZFVGABXAS-KIAAZJKISA-N |
SMILES |
CC(C=CC(CO)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Isomeric SMILES |
C[C@H](/C=C/[C@H](CO)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C |
Canonical SMILES |
CC(C=CC(CO)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Synonyms |
1,25,28-trihydroxyvitamin D 2 |
Origin of Product |
United States |
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